Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound, which includes a fused pyrazole and pyrimidine ring system, contributes to its interesting chemical and physical properties.
Mechanism of Action
Target of Action
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry . .
Mode of Action
It’s known that the properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors .
Biochemical Pathways
Pps have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications .
Result of Action
Pps have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in purine metabolism, thereby affecting nucleotide synthesis and cellular energy balance . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in conformational changes that affect the function of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, but it can undergo degradation over time, which may affect its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in purine and pyrimidine metabolism . These interactions can affect the synthesis and degradation of nucleotides, thereby influencing cellular energy balance and DNA replication . Additionally, this compound can alter the levels of various metabolites, which can have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of this compound can also be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
The synthesis of methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles can be condensed with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Cyclocondensation: This method involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones.
Sonogashira Coupling: This method involves the regio-controlled Sonogashira-type coupling of terminal alkynes with pyrazolo[1,5-a]pyrimidine derivatives.
Chemical Reactions Analysis
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Cyclization: Cyclization reactions can be used to form fused ring systems, enhancing the compound’s structural diversity.
Scientific Research Applications
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, antianxiety, and anti-inflammatory agent.
Materials Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used as a biomarker for lipid droplets in cancer cells and normal cells.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials.
Comparison with Similar Compounds
Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a related structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and photophysical properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHIYHPRBVBSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598880 | |
Record name | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331647-95-1 | |
Record name | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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